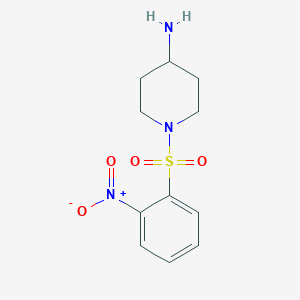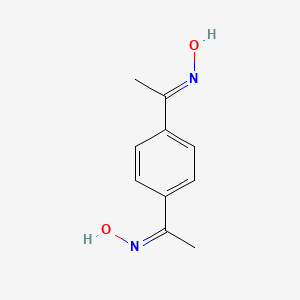
3-(2-Fluorophenyl)propanenitrile
概要
説明
3-(2-Fluorophenyl)propanenitrile is an organic compound characterized by a fluorophenyl group attached to a propanenitrile moiety
Synthetic Routes and Reaction Conditions:
Halogenation and Nitrile Formation: One common synthetic route involves the halogenation of 2-fluorobenzene to form 2-fluorophenyl bromide, followed by a nucleophilic substitution reaction with potassium cyanide to yield this compound.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 2-fluorobromobenzene, which is then reacted with ethylene oxide followed by hydrolysis and subsequent nitrile formation.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation catalysts are typically used.
Substitution: Strong nucleophiles such as sodium amide (NaNH₂) are employed.
Major Products Formed:
Oxidation: 3-(2-Fluorophenyl)propanoic acid
Reduction: 3-(2-Fluorophenyl)propanamine
Substitution: Various fluorophenyl-substituted amines and alcohols
科学的研究の応用
3-(2-Fluorophenyl)propanenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Its derivatives are used in the development of advanced materials and polymers.
作用機序
The mechanism by which 3-(2-Fluorophenyl)propanenitrile exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. Molecular targets and pathways involved can vary widely based on the biological context.
類似化合物との比較
3-(3-Fluorophenyl)propanenitrile: Similar structure but with the fluorine atom at a different position on the phenyl ring.
3-(4-Fluorophenyl)propanenitrile: Another positional isomer with the fluorine atom at the para position.
Uniqueness: 3-(2-Fluorophenyl)propanenitrile is unique due to the ortho position of the fluorine atom, which can influence its reactivity and binding properties compared to its meta and para isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-(2-fluorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMNVEDHZFALGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653444 | |
| Record name | 3-(2-Fluorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-83-2 | |
| Record name | 3-(2-Fluorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)





![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)



